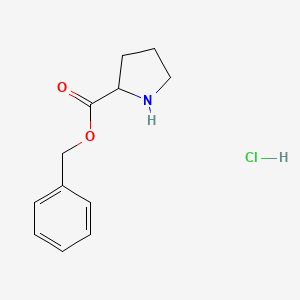

benzyl pyrrolidine-2-carboxylate hydrochloride

Descripción general

Descripción

Benzyl pyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It is a white to off-white solid that is commonly used as a biochemical reagent in various scientific research applications. The compound is known for its role in organic synthesis and as a building block in the development of pharmaceuticals and other biologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyl pyrrolidine-2-carboxylate hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting benzyl pyrrolidine-2-carboxylate is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Análisis De Reacciones Químicas

Hydrogenation and Deprotection Reactions

The benzyl ester group undergoes catalytic hydrogenation to yield free carboxylic acids. For example:

-

Reagents/Conditions: Hydrogen gas (1.4–1.5 MPa) with palladium on carbon (Pd/C) in ethanol/DMF at 50°C .

-

Product: (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole is converted to its deprotected form.

This reaction is pivotal in peptide synthesis, where the benzyl group serves as a temporary protecting group for carboxylates.

Oxidation Reactions

The pyrrolidine ring and benzyl group are susceptible to oxidation:

-

Reagents/Conditions: Potassium permanganate (KMnO₄) in acidic or basic media oxidizes the pyrrolidine nitrogen to form N-oxides or lactams.

-

Product: Pyrrolidine N-oxides or γ-lactams, depending on reaction conditions.

-

Selectivity: Controlled by pH and temperature to avoid over-oxidation of the benzyl moiety.

Substitution Reactions

The secondary amine participates in nucleophilic substitution and acylation:

Acylation

-

Reagents/Conditions: Benzyl chloroformate (Cbz-Cl) or acetyl chloride in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) .

-

Product: N-Cbz- or N-acetyl-pyrrolidine derivatives.

-

Applications: Intermediate for protected amino acids in solid-phase peptide synthesis .

Alkylation

-

Reagents/Conditions: Alkyl halides (e.g., methyl iodide) in THF with NaHCO₃ .

-

Product: N-alkylpyrrolidine carboxylates.

Reduction Reactions

The ester group can be reduced to primary alcohols:

-

Reagents/Conditions: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Product: Pyrrolidine-2-methanol derivatives.

-

Side Reactions: Over-reduction of the pyrrolidine ring is minimized at low temperatures (−70°C) .

Protection/Deprotection Strategies

Temporary protecting groups enable selective functionalization:

Stereochemical Considerations

The chiral center at C2 influences reaction outcomes:

-

Epimerization Risk: Basic conditions (e.g., NaOH) may racemize the stereocenter. Low-temperature reactions (<0°C) preserve configuration .

-

Asymmetric Synthesis: Chiral catalysts (e.g., (S)-proline derivatives) enable enantioselective alkylation or oxidation .

Key Data Tables

Aplicaciones Científicas De Investigación

Synthetic Routes

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Synthesis | Pyrrolidine + Benzyl Chloroformate | Triethylamine, Dichloromethane |

| Oxidation | Potassium Permanganate or Chromium Trioxide | Varies |

| Reduction | Lithium Aluminum Hydride or Sodium Borohydride | Varies |

| Substitution | Alkyl Halides or Acyl Chlorides | Varies |

Scientific Research Applications

Benzyl pyrrolidine-2-carboxylate hydrochloride has a broad spectrum of applications in scientific research:

Organic Chemistry

The compound serves as a building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, facilitating the development of novel compounds .

Biochemical Studies

In biological research, this compound acts as a substrate for enzyme assays and is instrumental in studying enzyme mechanisms. Its ability to modulate enzyme activity makes it valuable for investigating biochemical pathways .

Pharmaceutical Development

This compound is used as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural properties allow for modifications that enhance drug efficacy and specificity .

Industrial Applications

In industry, this compound is employed in producing specialty chemicals and agrochemicals. Its versatility as a precursor allows for the creation of various functionalized derivatives essential for agricultural applications .

Case Study 1: Enzyme Mechanism Investigation

A study utilized this compound to explore the catalytic mechanisms of specific enzymes involved in metabolic pathways. The compound's role as a substrate allowed researchers to elucidate reaction kinetics and enzyme specificity.

Case Study 2: Drug Development for Neurological Disorders

Research has demonstrated the effectiveness of this compound in synthesizing new drug candidates for treating Alzheimer's disease. Modifications to its structure led to compounds that showed improved binding affinity to target receptors involved in neurodegeneration.

Mecanismo De Acción

The mechanism of action of benzyl pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In biochemical assays, the compound may act as a substrate or inhibitor, modulating the activity of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with similar biological activity.

Prolinol: Another pyrrolidine derivative with applications in organic synthesis and medicinal chemistry.

Uniqueness

Benzyl pyrrolidine-2-carboxylate hydrochloride is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its benzyl group provides additional reactivity, making it a valuable intermediate in the synthesis of complex molecules .

Actividad Biológica

Benzyl pyrrolidine-2-carboxylate hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, applications in various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₃H₁₈ClN₁O₂ and a molar mass of approximately 271.74 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological processes, and a benzyl group that enhances its reactivity and potential for functionalization.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound acts as a substrate or inhibitor for various enzymes, modulating their activity. For instance, it has been utilized in studies focusing on cholinesterase inhibition, where it demonstrated moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

- Cellular Effects : It influences cellular processes such as signaling pathways and gene expression. Research indicates that it can alter the activity of enzymes involved in metabolic pathways, affecting cellular metabolism .

- Biochemical Assays : The compound is employed in biochemical assays to study enzyme mechanisms and as a building block for synthesizing complex organic molecules .

Inhibition Studies

Case Study 1: Cholinesterase Inhibition

In vitro studies involving benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates indicated that these compounds exhibited selective inhibition against AChE and BChE. The most potent agents showed IC50 values comparable to established inhibitors like rivastigmine, highlighting the therapeutic potential of benzyl pyrrolidine derivatives in neurodegenerative diseases .

Case Study 2: Antitumor Activity

Research on structurally related compounds revealed that certain benzyl-substituted pyrrolidine derivatives exhibited significant antitumor activity against various cancer cell lines. For instance, compounds showed tumor inhibition rates between 60% to 80% when tested against Ehrlich carcinoma and other tumor models .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Benzyl Pyrrolidine-2-Carboxylate | Cholinesterase Inhibitor | 27.38 - 46.35 |

| Rivastigmine | Cholinesterase Inhibitor | ~10 |

| Prolinol | Antitumor Activity | Varies by structure |

| Pyrrolidine-2,5-dione | Versatile scaffold in drug discovery | N/A |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for benzyl pyrrolidine-2-carboxylate hydrochloride, and how is purity ensured?

The compound is synthesized via coupling reactions using reagents like T3P® (propylphosphonic anhydride) in acetonitrile with triethylamine as a base. For example, (S)-benzyl pyrrolidine-2-carboxylate hydrochloride can be reacted with (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid under controlled temperatures (≤25°C during reagent addition, then 40°C for 3 hours). Post-reaction purification involves phase separation (ethyl acetate/water), sequential washes with HCl, NaHCO₃, and NaCl solutions, followed by drying (MgSO₄) and solvent evaporation . Purity is confirmed via HPLC or NMR, with ESI-MS used for molecular weight validation .

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) identifies proton and carbon environments, while IR spectroscopy confirms functional groups (e.g., ester carbonyl). Mass spectrometry (ESI-MS) provides molecular ion peaks (e.g., m/z 539.2 for related intermediates ). X-ray crystallography resolves absolute stereochemistry and hydrogen-bonding networks, often refined using SHELXL .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess?

Solvent choice (e.g., acetonitrile’s polar aprotic nature enhances nucleophilicity) and temperature control (microwave-assisted heating at 120°C reduces reaction time ) are key. Coupling agents like T3P® minimize racemization in chiral intermediates. Monitoring reaction progress via TLC or in-situ IR ensures optimal conversion. For enantiomeric purity, chiral HPLC or circular dichroism (CD) spectroscopy is recommended .

Q. What strategies resolve contradictions in crystallographic data, such as hydrogen bonding discrepancies?

Discrepancies arise from solvent voids or twinning. Using SHELX programs (e.g., SHELXL for refinement and Olex2 for solvent masking) helps model electron density maps accurately. For hydrogen bonds, analyze thermal displacement parameters and validate against calculated hydrogen-bond energies (e.g., using PLATON). Multi-conformer models may be required for disordered regions .

Q. How do polymorphic forms impact stability, and how are they characterized?

Polymorphs are identified via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Stability studies under humidity (e.g., dynamic vapor sorption) assess hygroscopicity. Non-hygroscopic polymorphs, as seen in certain crystal planes, are preferred for long-term storage. Computational tools (e.g., Mercury CSP) predict packing efficiency and stability .

Q. What computational tools assist in designing synthetic routes for derivatives?

Retrosynthesis planning uses databases like Reaxys and Pistachio to identify feasible pathways. Machine learning models (e.g., Template Relevance Heuristic) prioritize high-plausibility precursors. For chiral derivatives, molecular docking (AutoDock) predicts binding affinities, guiding functionalization strategies .

Q. Methodological Considerations Table

Propiedades

IUPAC Name |

benzyl pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDMOHHWRPHBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41324-66-7 (Parent) | |

| Record name | Benzyl L-prolinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16652-71-4 | |

| Record name | Benzyl L-prolinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16652-71-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16652-71-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.